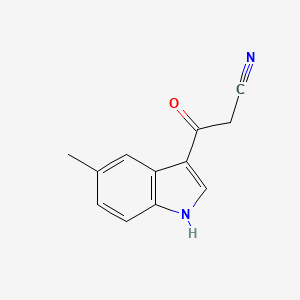
3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is an indole derivative that features a nitrile group and a ketone functionality Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-methylindole with a suitable nitrile and ketone precursor. One common method involves the use of 5-methylindole, malononitrile, and an appropriate aldehyde under basic conditions to form the desired product through a multi-step reaction sequence .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions: 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated indole derivatives.
科学的研究の応用
3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target .
類似化合物との比較
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: Known for its non-competitive inhibition of α-glucosidase.
3,3’-Bis(indolyl)methane: Exhibits a range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness: 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its specific functional groups (nitrile and ketone) that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
生物活性
The compound 3-(5-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is a member of the indole family known for its diverse biological activities. Indole derivatives have gained significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the electrophilic substitution reaction of indole derivatives with cyanoacetic acid. This method allows for the introduction of the cyano group, which is crucial for the compound's biological activity. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .
Anticancer Activity
Research has demonstrated that indole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study indicated that modifications in the indole structure can enhance antiproliferative activity against lung and renal cancer cell lines. Specifically, derivatives with an indole moiety displayed over 50% inhibition in growth after 48 hours of incubation .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | % Growth Inhibition (48h) |
|---|---|---|
| This compound | HOP-92 (Lung) | >50% |
| UO-31 (Renal) | >50% | |
| CAKI-1 (Renal) | >50% |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Bacterium | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 2.08 | 4.17 |
| Escherichia coli | 3.69 | 7.38 |
| Bacillus cereus | 0.56 | 2.08 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Neuroprotective Properties
In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting neuroprotective effects associated with indole derivatives. Some studies indicate that these compounds may inhibit neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds similar to this compound:
- Antitumor Efficacy : A series of indole derivatives were tested against multiple cancer cell lines, demonstrating significant growth inhibition and selectivity towards specific types of cancers.
- Antimicrobial Screening : A comprehensive evaluation against various bacterial strains revealed that certain modifications in the indole structure can enhance antibacterial potency.
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
3-(5-methyl-1H-indol-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3 |
InChIキー |
NTPBHRWPOFDYII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















